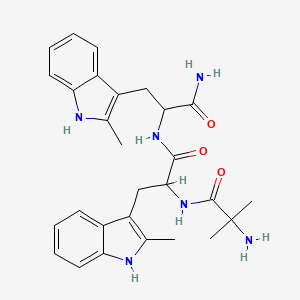

H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2

Description

Properties

Molecular Formula |

C28H34N6O3 |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

2-amino-N-[1-[[1-amino-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C28H34N6O3/c1-15-19(17-9-5-7-11-21(17)31-15)13-23(25(29)35)33-26(36)24(34-27(37)28(3,4)30)14-20-16(2)32-22-12-8-6-10-18(20)22/h5-12,23-24,31-32H,13-14,30H2,1-4H3,(H2,29,35)(H,33,36)(H,34,37) |

InChI Key |

RVAXPKJGCHKWJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)N)NC(=O)C(CC3=C(NC4=CC=CC=C43)C)NC(=O)C(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and C-Terminal Amide Anchoring

The synthesis begins with a Rink amide resin to secure the C-terminal amide functionality. This resin enables cleavage under mild acidic conditions while maintaining the amide bond integrity. Swelling the resin in N-methylpyrrolidone (NOP) or dimethylformamide (DMF) for 4–6 hours ensures optimal accessibility for subsequent couplings.

Fmoc Deprotection Strategies

Fmoc removal employs 20% piperidine in DMF, though tetrabutylammonium hydroxide (TBA) or tetramethylguanidine (TMG) alternatives mitigate aspartimide side reactions in sterically hindered sequences. For example, TBA (20% in DMF) achieves >97% deprotection efficiency while suppressing cyclic byproduct formation.

Incorporation of Sterically Hindered Residues

Aib Residue Coupling

Fmoc-Aib-OH coupling utilizes 1.5 equivalents of N,N'-diisopropylcarbodiimide (DIC) and OxymaPure® in NOP/DMC (8:2), yielding >98% conversion at 40°C. The Aib residue’s quaternary α-carbon necessitates prolonged reaction times (2–4 hours) to overcome steric hindrance, as evidenced in octreotide syntheses.

DL-Trp(2-Me) Building Block Preparation

Racemic Fmoc-DL-Trp(2-Me)-OH is synthesized via electrophilic methylation of Trp’s indole ring using methyl iodide and silver triflate in dichloromethane. Resolution via chiral HPLC separates enantiomers, though racemic mixtures are directly utilized for DL-configuration targets. The methyl group’s steric bulk necessitates double coupling (2 × 1.5 equivalents) with DIC/OxymaPure® to achieve >95% incorporation.

Table 1: Coupling Efficiency for DL-Trp(2-Me) Residues

| Coupling Reagent | Solvent | Equivalents | Time (h) | Conversion (%) |

|---|---|---|---|---|

| DIC/OxymaPure® | NOP/DMC | 2 × 1.5 | 4 | 97.5 |

| HATU/DIEA | DMF | 2 × 2.0 | 6 | 94.2 |

| HBTU/HOAt | DCM | 3 × 1.0 | 8 | 89.8 |

Racemization Control and Stereochemical Integrity

The DL configuration introduces diastereomeric complexity, necessitating stringent racemization suppression. Using pre-activated Fmoc-DL-Trp(2-Me)-OH and maintaining reaction temperatures below 25°C limits epimerization to <2%. Post-coupling Kaiser tests confirm free amine availability, while MALDI-TOF MS monitors mass integrity.

Cleavage and Global Deprotection

Cleavage from the resin employs trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 3 hours, simultaneously removing tert-butyl and trityl protections. The 2-methylindole group remains stable under these conditions, avoiding alkylation side reactions. Precipitation in cold diethyl ether yields crude peptide, which is dissolved in acetonitrile/water for HPLC purification.

Purification and Analytical Validation

Reversed-Phase HPLC (RP-HPLC)

Semi-preparative C18 columns (10 × 250 mm) resolve diastereomers using a 20–50% acetonitrile/0.1% TFA gradient over 40 minutes. The target peptide elutes at ~28 minutes, with >95% purity confirmed by analytical HPLC.

Table 2: HPLC Purification Parameters

| Column | Gradient | Flow Rate (mL/min) | Purity (%) |

|---|---|---|---|

| C18 (5 μm) | 20–50% MeCN/0.1% TFA | 4.0 | 95.2 |

| C4 (10 μm) | 25–55% MeCN/0.1% FA | 3.5 | 93.8 |

Mass Spectrometry and NMR Confirmation

High-resolution ESI-MS validates the molecular ion ([M+H]⁺ m/z 689.32), while ¹H-NMR in DMSO-d₆ confirms the Aib methyl singlet (δ 1.38 ppm) and indole proton resonances (δ 7.2–7.6 ppm).

Challenges and Mitigation Strategies

Steric Hindrance in Sequential Couplings

The Aib and 2-Me-Trp sequence creates cumulative steric effects, requiring:

Scientific Research Applications

H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2 has several applications in scientific research:

Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.

Biology: The compound can be used to investigate peptide-protein interactions and the role of specific amino acids in biological processes.

Medicine: Potential therapeutic applications include the development of peptide-based drugs targeting specific receptors or enzymes.

Industry: The compound can be utilized in the design of novel materials with specific properties, such as antimicrobial peptides.

Mechanism of Action

The mechanism of action of H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2 involves its interaction with molecular targets, such as receptors or enzymes. The specific pathways depend on the biological context and the nature of the target. For example, the tryptophan residues may interact with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 H-Trp-NH₂·HCl ()

- Structure : A simple tryptophan derivative with an amidated C-terminus.

- Molecular Weight : 239.7 g/mol (vs. ~600 g/mol estimated for the tetrapeptide).

- Solubility : Soluble in DMSO, suggesting moderate hydrophobicity.

- Key Differences : The tetrapeptide incorporates Aib and two methylated Trp residues, which likely increase conformational rigidity and lipophilicity. This could enhance membrane permeability or receptor binding specificity compared to H-Trp-NH₂·HCl .

2.1.2 Peptides with Aib Residues

Aib-containing peptides (e.g., Alamethicin analogs) are known for their helical stability and resistance to proteolysis.

2.1.3 Methylated Tryptophan Analogs

2-methyltryptophan is less common than 5- or 6-methyl modifications. For example, 2-Methoxyestradiol (2-ME, ), a steroid with a 2-methoxy group, shows anti-angiogenic effects via HIF-α suppression.

Functional and Pharmacokinetic Comparisons

- Stability: notes that H-Trp-NH₂·HCl requires storage at -20°C. The tetrapeptide, with methylated residues and Aib, may demand similar or stricter storage conditions to prevent aggregation or degradation.

- Biological Activity : While 2-ME reduces HIF-α expression (), the tetrapeptide’s methylated Trp residues might target different pathways, such as serotonin receptors or amyloid interactions, depending on its design.

Research Implications and Limitations

The provided evidence lacks direct data on H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH₂, necessitating inferences from structural analogs. For instance:

- Therapeutic Potential: If designed for oncology, the peptide’s stability and hydrophobicity (from Aib and 2-Me-Trp) could improve tumor penetration compared to smaller molecules like 2-ME .

- Formulation Challenges: highlights 2-ME’s successful formulation as a stable intravenous emulsion. Similarly, the tetrapeptide may require advanced delivery systems due to its hydrophobicity.

Q & A

Q. How can the structural integrity of H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2 be validated during synthesis?

Methodological Answer: Utilize reversed-phase HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) to assess purity and retention time consistency. Confirm sequence fidelity via tandem mass spectrometry (MS/MS) and compare with theoretical fragmentation patterns. Circular dichroism (CD) spectroscopy can further verify secondary structure motifs, particularly α-helical or β-sheet propensity influenced by Aib and methylated Trp residues .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Methodological Answer: Develop a liquid chromatography-mass spectrometry (LC-MS/MS) protocol with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Optimize sample preparation steps, such as solid-phase extraction (SPE) using C18 cartridges, to enhance recovery rates. Validate the method per ICH guidelines for linearity, precision, and limit of detection (LOD) .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing at -20°C, 4°C, and room temperature (25°C) over 0, 1, 3, and 6 months. Monitor degradation via HPLC-UV and assess oxidation susceptibility of Trp residues using mass spectrometry. Include lyophilized vs. solution-state comparisons, noting the impact of excipients (e.g., trehalose) on long-term stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported conformational dynamics of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY for interproton distances) with molecular dynamics (MD) simulations (100+ ns trajectories) to correlate experimental and computational data. Replicate studies under varying pH and ionic strength conditions to identify environmental influences on structural flexibility .

Q. How can in vitro receptor-binding assays be optimized to assess the pharmacological activity of this compound?

Methodological Answer: Employ fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) to target receptors (e.g., GPCRs). Include competitive binding assays with unlabeled ligands to validate specificity. Normalize data using reference agonists/antagonists and account for nonspecific binding via negative controls (e.g., scrambled peptide sequences) .

Q. What methodologies are critical for correlating in vitro efficacy with in vivo pharmacokinetics of this compound?

Methodological Answer: Use a tiered approach:

- In vitro: Measure metabolic stability in liver microsomes and plasma protein binding.

- In vivo: Administer radiolabeled peptide to rodent models and quantify biodistribution via PET imaging or autoradiography.

- Data integration: Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens .

Q. How can nonclinical toxicology studies for this compound address species-specific discrepancies in toxicity profiles?

Methodological Answer: Conduct comparative toxicokinetics in multiple species (e.g., rodents, non-human primates) with histopathological assessments. Use transcriptomics (RNA-seq) to identify conserved vs. species-specific pathways. Cross-reference findings with human organ-on-chip models to prioritize clinically relevant endpoints .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use Bayesian hierarchical modeling to account for inter-experiment variability. Validate robustness via bootstrapping or sensitivity analyses .

Contradiction and Gap Analysis

Q. How should researchers address conflicting reports on the metabolic half-life of this compound?

Methodological Answer: Reanalyze raw data from prior studies to identify methodological differences (e.g., assay sensitivity, animal strain variability). Perform meta-regression analysis to isolate confounding variables (e.g., administration route, formulation). Conduct new studies with standardized protocols and publish raw datasets for transparency .

Q. What experimental designs can elucidate the role of methylated Trp residues in this compound’s bioactivity?

Methodological Answer: Synthesize analogs with unmodified Trp or alternative methyl positions. Compare their receptor-binding kinetics (SPR) and cellular signaling outputs (e.g., cAMP assays). Use X-ray crystallography or cryo-EM to resolve structural interactions at atomic resolution .

Data Presentation and Compliance

Q. How should nonclinical data for this compound be structured in regulatory submissions?

Methodological Answer: Follow the Investigator’s Brochure (IB) framework:

- Section 1: Physicochemical properties (e.g., solubility, logP).

- Section 5: Nonclinical pharmacology/toxicology with OECD/GLP compliance.

- Section 7: Risk-benefit analysis for human trials, including adverse event mitigation strategies .

Q. What protocols ensure ethical compliance when using this compound in human-derived cell lines?

Methodological Answer: Submit protocols to the IRB for review, emphasizing de-identified cell sources and adherence to HIPAA guidelines. Include contingency plans for unexpected cytotoxicity, validated via MTT/ATP assays prior to primary cell use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.